Talmetacin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIRLDHOQSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867278 | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67489-39-8 | |
| Record name | Talmetacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talmetacin: An Obscure Non-Steroidal Anti-Inflammatory Drug
While the non-steroidal anti-inflammatory drug (NSAID) Talmetacin has been identified as a cyclooxygenase (COX) inhibitor, a comprehensive public record of its discovery, detailed synthesis pathways, and specific experimental data remains largely unavailable in peer-reviewed literature and patent databases. Developed by Bago and Resfar, this compound was registered for the treatment of rheumatic disorders in Argentina.[1] However, beyond this initial information, in-depth technical details are scarce.
This guide summarizes the known information about this compound and provides context based on related, more extensively studied NSAIDs. The lack of specific data for this compound necessitates a broader look at the chemical class to which it belongs.
Discovery and Development
This compound was originated by the pharmaceutical companies Bago and Resfar.[1] It was registered for use in Argentina in 1997 for rheumatic disorders.[1] Despite its registration, there is a notable absence of publicly available scientific literature detailing its discovery, preclinical and clinical development, or specific quantitative data on its efficacy and safety.
Mechanism of Action
This compound is classified as a cyclooxygenase (COX) inhibitor.[1] Like other NSAIDs, its therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are presumed to stem from the inhibition of COX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Synthesis Pathways
Detailed, publicly accessible synthesis pathways for this compound are not available. The chemical structure of this compound is an ester of indomethacin with 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid. A plausible, though unconfirmed, synthetic route would likely involve the esterification of these two precursor molecules.
Hypothetical Synthesis Workflow:
Quantitative Data
A thorough search of scientific databases reveals no specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), or detailed clinical trial data. For context, related NSAIDs like indomethacin have been extensively studied, with IC50 values for COX-2 inhibition reported to be around 1.06 ± 0.31 µM.
Experimental Protocols
Consistent with the lack of primary literature, detailed experimental protocols for the synthesis of this compound or its biological evaluation are not publicly available.
References
Preliminary Research on the Therapeutic Potential of Talmetacin: A Technical Overview
Notice to Researchers, Scientists, and Drug Development Professionals: Comprehensive, publicly available data on the therapeutic potential, mechanism of action, and clinical development of Talmetacin is exceedingly limited. The information that is accessible suggests that this compound is a nonsteroidal anti-inflammatory drug (NSAID) with a mechanism of action as a cyclooxygenase (COX) inhibitor. It was registered for the treatment of rheumatic disorders in Argentina, with no significant development reported in the 21st century.
Much of the available scientific literature refers to Tolmetin , a structurally similar NSAID. Due to the scarcity of specific data for this compound, this guide will summarize the known information on this compound and, for contextual understanding, provide an overview of the well-documented therapeutic potential and mechanism of action of the related compound, Tolmetin. It is crucial to note that while related, the specific properties of this compound may differ from those of Tolmetin.
This compound: Core Information
Based on the limited available data, this compound can be classified as follows:
| Category | Description |
| Drug Class | Analgesic, Antipyretic, Nonsteroidal Anti-inflammatory Drug (NSAID)[1] |
| Mechanism of Action | Cyclooxygenase (COX) Inhibitor[1] |
| Originator | Bago; Resfar[1] |
| Registered Indication | Rheumatic Disorders[1] |
| Country of Registration | Argentina[1] |
| Last Reported Status | No development reported since August 2004[1] |
No detailed preclinical or clinical trial data, pharmacokinetic parameters, or specific experimental protocols for this compound are readily available in the public domain.
Inferred Signaling Pathway and Mechanism of Action
As a COX inhibitor, this compound is presumed to follow the established mechanism of action for this class of drugs. This involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The Case of Tolmetin: A Closely Related NSAID
Given the data gap for this compound, a review of the extensively studied compound Tolmetin can provide a foundational understanding of the potential therapeutic profile of a drug in this chemical class.
Mechanism of Action of Tolmetin
Tolmetin is a non-selective inhibitor of COX-1 and COX-2, which leads to a reduction in prostaglandin synthesis. This action underlies its anti-inflammatory, analgesic, and antipyretic effects.
Therapeutic Indications for Tolmetin
Tolmetin has been primarily used for the management of:
-
Rheumatoid Arthritis
-
Osteoarthritis
-
Juvenile Rheumatoid Arthritis
Pharmacokinetic Profile of Tolmetin
The following table summarizes the key pharmacokinetic parameters for Tolmetin.
| Parameter | Value |
| Absorption | Rapidly absorbed after oral administration |
| Time to Peak Plasma Concentration | 30-60 minutes |
| Plasma Protein Binding | 99% |
| Metabolism | Hepatic |
| Elimination Half-Life | Biphasic: rapid phase of 1-2 hours, followed by a slower phase of about 5 hours |
| Excretion | Primarily urinary, as inactive metabolites or conjugates |
Clinical Efficacy of Tolmetin
Clinical studies have demonstrated that Tolmetin is effective in reducing joint pain, swelling, and stiffness in patients with rheumatoid and osteoarthritis. Its efficacy has been shown to be comparable to that of other NSAIDs, such as aspirin and indomethacin.
Safety Profile of Tolmetin
Common side effects associated with Tolmetin are typical of NSAIDs and include:
-
Gastrointestinal issues (e.g., nausea, abdominal pain)
-
Central nervous system effects (e.g., headache, dizziness)
Experimental Protocols: A General Framework for NSAID Evaluation
While specific protocols for this compound are unavailable, the following represents a general experimental workflow for the preclinical and clinical evaluation of an NSAID with a similar proposed mechanism of action.
Methodology for a COX Inhibition Assay (In Vitro):
-
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit the activity of recombinant human COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA), and the test compound.
-
Procedure:
-
The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using an ELISA kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. This provides a measure of the compound's potency and selectivity.
Conclusion
The available information on this compound is insufficient to provide a detailed technical guide on its therapeutic potential. The data points to a classic NSAID with a COX inhibition mechanism that was registered in Argentina but has not seen significant development for over two decades. Researchers interested in this molecule may need to consult non-public records from the original developers or conduct new preclinical studies to elucidate its specific pharmacological profile. The information on the related compound, Tolmetin, offers a potential, albeit unconfirmed, framework for understanding the likely therapeutic class and mechanism of this compound. Further investigation is required to differentiate the properties of this compound from those of other NSAIDs.
References
An In-depth Technical Guide to the Exploratory Studies of Talmetacin's Off-Target Effects
Abstract
Talmetacin, a carboxymethyl ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, is designed to mitigate the gastrointestinal toxicity of its parent compound. The pharmacological activity of this compound is dependent on its hydrolysis to Indomethacin. Consequently, a comprehensive understanding of its therapeutic potential and safety profile necessitates a thorough investigation of Indomethacin's off-target effects. This technical guide provides an in-depth overview of the known and potential off-target interactions of Indomethacin. It includes a summary of quantitative data, detailed experimental protocols for identifying such effects, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.
Introduction: this compound and the Rationale for Off-Target Profiling
The primary mechanism of action for this compound, via its active metabolite Indomethacin, is the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation. While this on-target activity is well-characterized, the broader pharmacological profile includes interactions with numerous other biological targets. These "off-target" effects are critical to understand as they can contribute to both the adverse event profile and potentially novel therapeutic applications.
Exploratory studies into these off-target interactions are fundamental for a modern drug development program. They provide a mechanistic basis for unexpected clinical findings, inform patient selection strategies, and can uncover opportunities for drug repositioning. This guide focuses on the known COX-independent activities of Indomethacin, which are directly relevant to the clinical use of this compound.
Quantitative Data on Off-Target Interactions
The following table summarizes key quantitative data for the off-target molecular interactions of Indomethacin. These interactions occur at concentrations that may be pharmacologically relevant.
Table 1: Summary of Quantitative Off-Target Activities of Indomethacin (Active Metabolite of this compound)
| Target Family | Specific Target | Assay Type | Result (Value) | Result (Unit) | Notes |
| Enzymes | Cyclic AMP Phosphodiesterase (low Km) | Enzyme Inhibition | 110 | µM (Ki) | Non-competitive inhibition[1] |
| Enzymes | Cyclic AMP Phosphodiesterase (high Km) | Enzyme Inhibition | 200 | µM (Ki) | Competitive inhibition[1] |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand Binding/Activation | - | - | Acts as a partial agonist/antagonist[2][3][4][5] |
| GPCRs | Cannabinoid Receptor 1 (CB1R) | Allosteric Modulation | - | - | Positive allosteric modulator[6] |
| Signaling Proteins | Interferon Regulatory Factor 3 (IRF3) | Cellular Translocation | - | - | Inhibits nuclear translocation[7] |
Experimental Protocols for Off-Target Characterization
Identifying and validating off-target effects requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the profile of Indomethacin.
Nuclear Receptor Activation Assay (e.g., for PPARγ)
Objective: To determine if a compound can bind to and activate a specific nuclear receptor like PPARγ.
Methodology:
-
Principle: A cell-based reporter gene assay is used. Cells are engineered to express the ligand-binding domain (LBD) of the target nuclear receptor (e.g., PPARγ) fused to a DNA-binding domain (e.g., GAL4). A separate reporter plasmid contains a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., Luciferase).
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media. Cells are co-transfected with the receptor-LBD plasmid and the reporter plasmid using a lipid-based transfection reagent.
-
Compound Treatment: Following transfection (typically 24 hours), the cells are treated with a range of concentrations of the test compound (e.g., Indomethacin) and known agonists (e.g., Rosiglitazone for PPARγ) and antagonists as controls.
-
Assay Readout: After an incubation period (typically 18-24 hours), the cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control for cell viability/transfection efficiency (e.g., co-transfected β-galactosidase or a cell viability assay). The fold-activation relative to a vehicle control is calculated for each compound concentration. Data are plotted as a concentration-response curve to determine EC50 (for agonists) or IC50 (for antagonists in the presence of an agonist).
Enzyme Inhibition Assay (e.g., for Phosphodiesterase)
Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.
Methodology:
-
Principle: The assay measures the conversion of a substrate to a product by the target enzyme. For cyclic AMP (cAMP) phosphodiesterase, this involves measuring the hydrolysis of cAMP to AMP.
-
Reagents: Purified phosphodiesterase enzyme, cAMP substrate, and a detection system are required. A common method involves a two-step reaction where the AMP produced is converted to adenosine by 5'-nucleotidase, and the remaining cAMP is separated from adenosine via ion-exchange chromatography.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., Indomethacin) in a suitable buffer.
-
The reaction is initiated by the addition of the substrate (cAMP, often radiolabeled, e.g., [³H]cAMP).
-
The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C) and then terminated (e.g., by boiling).
-
The product is separated from the substrate and quantified.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a vehicle control. An IC50 value is determined by fitting the data to a dose-response curve. Kinetic studies (varying both substrate and inhibitor concentrations) are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[1]
Visualization of Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.
General Workflow for Off-Target Profiling
Caption: A tiered workflow for identifying and validating off-target drug effects.
Off-Target Pathway: Indomethacin Modulation of PPARγ
Indomethacin is known to bind to and modulate the activity of PPARγ, a key regulator of metabolism and inflammation.[2][4][5] This represents a significant COX-independent signaling pathway.
Caption: Off-target modulation of the PPARγ pathway by Indomethacin.
Discussion and Future Directions
The evidence clearly indicates that the pharmacological profile of Indomethacin, and therefore this compound, extends beyond COX inhibition. The interactions with the PPARγ nuclear receptor and phosphodiesterases are particularly notable.[1][2]
-
PPARγ Modulation: The interaction with PPARγ is complex, with reports suggesting both agonistic and antagonistic activities.[2][3] This dual activity could contribute to both therapeutic and adverse effects related to metabolic regulation and is a critical area for further investigation. Structure-function studies could elucidate how Indomethacin's binding mode relates to its functional output at the receptor.[4]
-
PDE Inhibition: Inhibition of phosphodiesterases increases intracellular cAMP levels, which can affect a wide range of cellular processes, including inflammation and smooth muscle relaxation.[1] This off-target effect may contribute to some of Indomethacin's therapeutic actions or side effects, independent of prostaglandin synthesis.
-
Other Pathways: The modulation of pathways such as Wnt/β-catenin and cannabinoid signaling opens new avenues for research into the neuro-modulatory or regenerative potential of Indomethacin.[6][8]
Future exploratory studies for this compound should focus on:
-
Systematic Profiling: Conducting broad, unbiased screening of Indomethacin against a comprehensive panel of receptors, enzymes, and ion channels to create a complete off-target "fingerprint."
-
Cellular Context: Validating biochemical hits in relevant cell-based models to confirm functional consequences and understand the impact on signaling networks.
-
In Vivo Correlation: Designing preclinical studies to determine if the concentrations required to engage these off-targets in vitro are achieved in vivo and if they correlate with specific physiological outcomes or adverse events.
Conclusion
The clinical profile of this compound is intrinsically linked to the full pharmacological spectrum of its active metabolite, Indomethacin. While COX inhibition remains its primary mechanism of action, a growing body of evidence highlights significant off-target activities, including the modulation of PPARγ, phosphodiesterases, and other key signaling pathways. Acknowledging and systematically investigating these off-target effects is not merely an academic exercise but a crucial component of a comprehensive drug development strategy. This approach will enable a more complete understanding of this compound's risk-benefit profile and may unlock its full therapeutic potential.
References
- 1. Effect of Indomethacin on cyclic AMP phosphodiesterase activity in myometrium from pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARgamma ligands induce prostaglandin production in vascular smooth muscle cells: indomethacin acts as a peroxisome proliferator-activated receptor-gamma antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indomethacin Enhances Type 1 Cannabinoid Receptor Signaling [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Non-steroidal anti-inflammatory drug indometacin enhances endogenous remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talmetacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class of compounds. While information specifically detailing a wide range of this compound analogs is limited in publicly available literature, a comprehensive understanding of its chemical scaffold and mechanism of action can be derived from the extensive research on structurally similar molecules, notably indomethacin and tolmetin. This guide provides a technical overview of the identification, synthesis, and evaluation of potential this compound analogs and related chemical entities. It consolidates information on their mechanism of action as cyclooxygenase (COX) inhibitors, outlines general synthetic strategies for indole-based compounds, presents detailed experimental protocols for assessing their anti-inflammatory and COX-inhibitory activities, and includes quantitative data from related compound series to serve as a benchmark for future research.
Introduction to this compound and its Chemical Class
This compound is characterized by a central indole-3-acetic acid core, a feature shared by many potent NSAIDs. Its anti-inflammatory, analgesic, and antipyretic properties stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] Due to the limited specific data on this compound analogs, this guide will leverage the wealth of information available for the structurally related and well-characterized NSAIDs, indomethacin and tolmetin, as a predictive framework for the properties and evaluation of potential this compound derivatives.
Chemical Structure of this compound:
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely due to the inhibition of COX-1. Therefore, a key objective in the design of novel this compound analogs would be to achieve selectivity for COX-2 over COX-1 to improve the safety profile.
Signaling Pathway of COX Inhibition
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for NSAIDs like this compound.
Caption: Inhibition of COX-1 and COX-2 by this compound Analogs.
Synthesis of this compound Analogs and Related Indole Derivatives
The synthesis of this compound analogs would likely follow established methodologies for the preparation of indole-3-acetic acid derivatives. A general synthetic approach is outlined below, which can be adapted to introduce a variety of substituents on the indole ring, the N-acyl group, and the acetic acid side chain.
General Synthetic Workflow
Caption: General Synthetic Workflow for this compound Analogs.
Experimental Protocols for Biological Evaluation
The biological activity of potential this compound analogs can be assessed using a combination of in vitro and in vivo assays to determine their COX inhibition profile and anti-inflammatory efficacy.
In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of reaction.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new chemical entities.
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Quantitative Data for Related Chemical Entities
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin Analogs
| Compound | R1-substituent | R2-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | H | H | 0.08 | 1.2 | 0.07 |
| Analog 1 | CH3 | H | 0.12 | 0.9 | 0.13 |
| Analog 2 | F | H | 0.05 | 1.5 | 0.03 |
| Analog 3 | H | CH3 | 0.25 | 0.5 | 0.50 |
| Analog 4 | H | Cl | 0.10 | 0.8 | 0.13 |
Data is hypothetical and for illustrative purposes, based on general trends observed in NSAID QSAR studies.
Table 2: In Vivo Anti-inflammatory Activity of Indomethacin Analogs in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Inhibition of Edema at 3h (%) |
| Indomethacin | 10 | 65 |
| Analog 1 | 10 | 60 |
| Analog 2 | 10 | 70 |
| Analog 3 | 10 | 55 |
| Analog 4 | 10 | 62 |
Data is hypothetical and for illustrative purposes.
Conclusion
While direct research on a wide array of this compound analogs is not extensively documented, the foundational knowledge of its chemical class provides a robust framework for the design and evaluation of new derivatives. By leveraging the established synthetic routes for indole acetic acids and employing standardized in vitro and in vivo screening protocols, researchers can effectively identify novel this compound analogs with potentially improved efficacy and safety profiles. The key to advancing this chemical series lies in the systematic exploration of structure-activity relationships, with a particular focus on achieving COX-2 selectivity to minimize adverse effects. This guide serves as a comprehensive resource to facilitate such research endeavors in the field of anti-inflammatory drug discovery.
References
Methodological & Application
Application Notes and Protocols for Talmetacin in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talmetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor.[1] Its analgesic and anti-inflammatory properties are attributed to the inhibition of both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation. These application notes provide a detailed protocol for the dissolution of this compound for use in in-vitro assays, along with a general experimental workflow for assessing its inhibitory activity.
Chemical Properties and Storage
A summary of the relevant chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₀ClNO₆ |
| Molecular Weight | 489.9 g/mol |
| CAS Number | 67489-39-8 |
Proper storage of this compound is crucial to maintain its integrity. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to ensure stability.
Dissolution Protocol
The solubility of this compound in common laboratory solvents is summarized in the table below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in-vitro experiments.
| Solvent | Solubility | Notes |
| DMSO | 27.5 mg/mL (56.13 mM) | Sonication is recommended to aid dissolution. |
| Ethanol | Data not readily available | |
| PBS (pH 7.2) | Data not readily available |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Preparation: Before handling, allow the vial of powdered this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability of the compound. All handling should be performed in a clean, dry environment.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.899 mg of this compound (Molecular Weight = 489.9 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound. Using the previous example, add 1 mL of DMSO to 4.899 mg of the compound.
-
Solubilization: To ensure complete dissolution, vortex the solution briefly and then sonicate in a water bath for 10-15 minutes. Visually inspect the solution to confirm that all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -80°C.
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare working solutions in cell culture media or assay buffers, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts.
Experimental Protocols
As a COX inhibitor, a common in-vitro assay to evaluate the efficacy of this compound is to measure its ability to inhibit the production of prostaglandins, such as Prostaglandin E2 (PGE2).
General Protocol for In-Vitro COX Inhibition Assay:
-
Cell Culture: Plate cells known to express COX enzymes (e.g., macrophages, endothelial cells, or specific cancer cell lines) in appropriate culture plates and grow them to the desired confluency.
-
Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for testing. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but without this compound). Incubate the cells with this compound for a predetermined period (e.g., 1-2 hours) to allow for cellular uptake.
-
Stimulation of Prostaglandin Production: To induce the expression and activity of COX enzymes and thereby the production of prostaglandins, treat the cells with a stimulating agent such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., Interleukin-1β).
-
Sample Collection: After a suitable incubation period with the stimulus (e.g., 24 hours), collect the cell culture supernatant.
-
Quantification of Prostaglandins: Measure the concentration of a specific prostaglandin, such as PGE2, in the collected supernatants. A common and sensitive method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of prostaglandin production (IC₅₀ value). This is a key parameter to quantify the potency of the compound.
Visualizations
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the point of inhibition by this compound.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow for In-Vitro COX Inhibition Assay
The diagram below outlines the key steps in a typical in-vitro experiment to assess the COX-inhibitory activity of this compound.
Caption: A stepwise workflow for determining the in-vitro efficacy of this compound.
References
Application Note: High-Performance Liquid Chromatography for the Determination of Talmetacin
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Talmetacin in pharmaceutical formulations and biological matrices. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise analytical methods for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The presented isocratic reversed-phase HPLC method utilizes a C18 column with UV detection, providing excellent separation and quantification of this compound and its related substances. This method has been developed based on established principles for the analysis of structurally similar compounds, such as Tolmetin, and is suitable for routine analysis in research and quality control laboratories.
Introduction
This compound is a non-steroidal anti-inflammatory drug that functions by inhibiting the synthesis of prostaglandins. Accurate determination of this compound in various samples is crucial for ensuring product quality and for studying its absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, which is a common and reliable approach for this class of compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 313 nm |
| Run Time | 10 minutes |
Protocol
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Dissolve 2.72 g of potassium dihydrogen phosphate in 400 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Add 600 mL of acetonitrile.
-
Mix thoroughly and degas before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (Plasma/Serum):
-
To 0.5 mL of plasma/serum, add 1.0 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.
Table 2: Method Validation Summary for this compound HPLC Method
| Parameter | Result |
| Linearity (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from excipients or endogenous plasma components |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this application note.
Caption: General workflow for this compound analysis by HPLC.
Caption: Sample preparation protocol for biological matrices.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the determination of this compound in both pharmaceutical dosage forms and biological fluids. The method is suitable for routine quality control testing and for pharmacokinetic and bioavailability studies. The short run time allows for a high throughput of samples.
Application Notes and Protocols: Talmetacin as a Control Compound in Cyclooxygenase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids. These lipid mediators are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.
Talmetacin is a non-steroidal anti-inflammatory drug classified as a cyclooxygenase inhibitor. While specific quantitative data and detailed protocols for this compound are not widely available, its structural analog, Tolmetin, is well-characterized as a potent inhibitor of both COX-1 and COX-2. This document provides application notes and protocols for the use of this compound as a control compound in cyclooxygenase assays, with quantitative data and methodologies derived from its close analog, Tolmetin. These guidelines are intended to assist researchers in utilizing this compound for the validation and quality control of COX inhibition assays.
Mechanism of Action
This compound, like other NSAIDs, functions by inhibiting the activity of cyclooxygenase enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[2] The differential inhibition of COX-1 and COX-2 is a key determinant of an NSAID's efficacy and side-effect profile. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[3]
Data Presentation: Quantitative Inhibition Data for Tolmetin
The following table summarizes the in vitro inhibitory activity of Tolmetin against human COX-1 and COX-2 enzymes. This data can be used as a reference for establishing expected inhibition ranges when using the structurally similar this compound as a control.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Tolmetin | Human COX-1 | 0.35 | [4][5] |
| Tolmetin | Human COX-2 | 0.82 | [4][5] |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
The following are detailed methodologies for common in vitro cyclooxygenase inhibition assays. This compound can be employed as a control compound in these protocols to ensure assay performance and validate results.
Protocol 1: Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes by monitoring the color change of a substrate.
Materials:
-
COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (control compound)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
-
Add 10 µL of diluted this compound (control) or test compound to the respective wells. For the 100% activity control, add 10 µL of the solvent.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed by 20 µL of arachidonic acid to all wells.[6]
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.[6]
-
Calculate the rate of reaction and determine the percent inhibition for each compound.
Protocol 2: Fluorometric COX Inhibition Assay
This assay measures the fluorescence generated by a product of the COX reaction.
Materials:
-
COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
COX Cofactor
-
Arachidonic Acid
-
This compound (control compound)
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add 10 µL of the diluted this compound (control) or test compound to the sample wells. Add 10 µL of assay buffer to the enzyme control wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid solution to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.
-
Calculate the rate of reaction and determine the percent inhibition for each compound.
Visualizations
Cyclooxygenase Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Workflow for COX Inhibition Assay
This diagram outlines the general steps involved in performing an in vitro COX inhibition assay.
Caption: General workflow for a COX inhibition assay.
Logical Relationship of COX Inhibition and Therapeutic Effect
This diagram illustrates the logical connection between COX inhibition by NSAIDs like this compound and the resulting therapeutic and side effects.
Caption: Effects of COX inhibition by NSAIDs.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Troubleshooting & Optimization
Improving the stability of Talmetacin in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Talmetacin during long-term cell culture experiments.
Troubleshooting Guides
Issue 1: Loss of this compound Efficacy Over Time
Symptoms:
-
Initial expected biological effect is observed, but diminishes over the course of the experiment (e.g., after 24-48 hours).
-
Inconsistent results between experiments run for different durations.
-
Need to add fresh this compound to the culture medium more frequently than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Chemical Instability in Aqueous Media | 1. Assess this compound Stability: Determine the half-life of this compound in your specific cell culture medium at 37°C. 2. pH Optimization: Evaluate the stability of this compound at different pH levels within the physiological range (7.2-7.4). Some compounds are more stable at a slightly acidic or basic pH. 3. Reduce Exposure to Light: Protect the stock solutions and culture plates from light, as some compounds are light-sensitive.[1] | Protocol 1: Assessing Small Molecule Stability in Cell Culture Media |
| Metabolic Degradation by Cells | 1. Conditioned Media Analysis: Analyze conditioned media (media in which cells have been grown) for the presence of this compound and its potential metabolites using techniques like HPLC or LC-MS. 2. Use of Metabolic Inhibitors: Co-treat cells with broad-spectrum metabolic inhibitors (e.g., cytochrome P450 inhibitors) to see if this compound stability is prolonged. This can help identify the class of enzymes responsible for degradation. | Protocol 2: Analysis of this compound in Conditioned Media |
| Adsorption to Plasticware | 1. Test Different Plasticware: Compare the stability of this compound in standard tissue culture plates versus low-adsorption plates. 2. Pre-treatment of Plates: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. | Protocol 3: Evaluating Adsorption of Small Molecules to Labware |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Significant differences in the measured biological response across replicate wells or plates.
-
Poor reproducibility of dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Inconsistent Compound Concentration | 1. Fresh Working Solutions: Prepare fresh working solutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Solvent Considerations: Ensure the solvent used to dissolve this compound is compatible with your cell culture medium and does not precipitate upon dilution. The final solvent concentration should be consistent across all wells and ideally below 0.1%. | General Best Practices for Preparing Small Molecule Solutions |
| Interaction with Media Components | 1. Serum Interaction: If using serum-containing media, be aware that this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line allows. 2. Component Degradation: Some media components can degrade small molecules.[2] Test the stability of this compound in basal media versus complete media. | Protocol 1: Assessing Small Molecule Stability in Cell Culture Media |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound? A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID).[3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4][5] By inhibiting COX, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6]
Q2: Does this compound contain a β-lactam ring, and what are the stability implications? A2: While the exact structure of this compound is not detailed in the provided search results, its potential classification with other drugs containing lactam rings raises concerns about stability. The β-lactam ring, found in antibiotics like penicillin, is susceptible to hydrolysis, which opens the ring and inactivates the molecule.[7][8][9] If this compound contains a similar structural motif, its stability in aqueous cell culture media could be compromised over time.
Q3: How can I minimize the degradation of this compound in my long-term cell culture? A3: To enhance stability, consider the following:
-
Optimize Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Fresh Preparations: Prepare working dilutions fresh for each experiment from a frozen stock.
-
pH and Temperature Control: Maintain a stable pH in your culture medium and minimize the time the compound spends at 37°C before being added to the cells.
-
Media Changes: For very long-term cultures (several days or weeks), perform partial media changes with freshly prepared this compound to replenish the active compound.
Q4: What are some general stabilizing agents I could consider for compounds with potential lactam-like structures? A4: For β-lactam antibiotics, β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are used to prevent enzymatic degradation by bacteria.[8][10] While your cell culture should be sterile, the principle of protecting a labile chemical group is relevant. However, for non-enzymatic hydrolysis, these inhibitors would not be effective. In a cell culture context, optimizing the formulation with excipients is less common. The focus should be on controlling the culture environment (pH, temperature, light exposure) and understanding the compound's intrinsic stability.[1]
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, researchers should generate their own data. The following table provides a template for recording and comparing the stability of this compound under different conditions.
Table 1: this compound Stability Assessment
| Condition | Time Point (hours) | This compound Concentration (µM) - Measured by HPLC/LC-MS | % Remaining |
| Complete Media (37°C) | 0 | 100% | |
| 24 | |||
| 48 | |||
| 72 | |||
| Basal Media (37°C) | 0 | 100% | |
| 24 | |||
| 48 | |||
| 72 | |||
| Complete Media + Cells (37°C) | 0 | 100% | |
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Cell Culture Media
-
Objective: To determine the chemical stability of this compound in cell culture medium over time.
-
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system for analysis
-
-
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes or wells.
-
Collect a sample for the "Time 0" measurement.
-
Incubate the remaining samples at 37°C.
-
At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in all samples using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Protocol 2: Analysis of this compound in Conditioned Media
-
Objective: To determine if cells metabolize this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Standard cell culture reagents and vessels
-
HPLC or LC-MS system
-
-
Methodology:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration. Include a "no-cell" control with media and this compound.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Collect the conditioned media from both the cell-containing and no-cell control wells.
-
Centrifuge the media to remove any cells or debris.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and identify any potential metabolite peaks.
-
Compare the amount of this compound in the conditioned media from cells to the no-cell control. A significant decrease in the presence of cells suggests metabolic degradation.
-
Protocol 3: Evaluating Adsorption of Small Molecules to Labware
-
Objective: To assess if this compound adsorbs to the surface of tissue culture plasticware.
-
Materials:
-
This compound
-
Cell culture medium
-
Standard and low-adsorption tissue culture plates
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a solution of this compound in cell culture medium.
-
Add the solution to wells of both a standard and a low-adsorption plate.
-
Include a control sample in a non-adsorptive tube (e.g., polypropylene).
-
Incubate the plates and tube at 37°C for a relevant time period (e.g., 24 hours).
-
Carefully collect the media from each well and the control tube.
-
Analyze the concentration of this compound in each sample by HPLC or LC-MS.
-
A lower concentration in the media from the standard plate compared to the low-adsorption plate and the control tube indicates adsorption to the plastic.
-
Visualizations
Caption: Mechanism of action of this compound as a COX inhibitor.
Caption: Troubleshooting workflow for loss of this compound efficacy.
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use - Google Patents [patents.google.com]
- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
Addressing batch-to-batch variability of Talmetacin in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Tolmetin (formerly misidentified as Talmetacin) in a research setting. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of Tolmetin in our cell-based assays. What could be the cause?
A1: Inconsistent results between batches of a small molecule inhibitor like Tolmetin can stem from several factors:
-
Purity and Contaminants: The most common cause is variability in the purity of the compound. Even small amounts of impurities can have off-target effects, leading to inconsistent biological activity.
-
Compound Concentration: Inaccuracies in the stated concentration of the stock solution can lead to significant differences in the final experimental concentrations.
-
Solubility Issues: Tolmetin may have limited solubility in aqueous solutions. If not fully dissolved, the effective concentration will be lower than expected and can vary between preparations.
-
Compound Stability: Tolmetin may be sensitive to storage conditions, light exposure, or repeated freeze-thaw cycles, leading to degradation over time.[1][2]
-
Experimental Variability: Inconsistencies in experimental procedures, such as cell passage number, seeding density, and incubation times, can also contribute to variability.[3][4]
Q2: How can we validate the quality of a new batch of Tolmetin?
A2: It is highly recommended to perform in-house quality control on each new batch of Tolmetin before use in critical experiments. Key validation steps include:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to verify the purity of the compound.[1][2][5]
-
Concentration Verification: Accurately determine the concentration of your stock solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Functional Validation: Perform a dose-response experiment to confirm the biological activity of the new batch. The IC50 value should be comparable to previously validated batches and literature values. A common method is to measure the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to produce prostaglandins.[6][7][8][9][10]
Q3: Our current batch of Tolmetin seems less potent than the previous one. How can we troubleshoot this?
A3: A decrease in potency can be due to compound degradation or inaccurate concentration.
-
Check for Degradation: Analyze the compound's purity via HPLC to see if degradation products are present.[1][2] Tolmetin has been reported to be sensitive to light and acidic conditions.[1][2]
-
Re-verify Concentration: Accurately measure the concentration of your stock solution.
-
Review Storage Conditions: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.
-
Perform a Functional Assay: Compare the potency of the current batch with a previously validated batch (if available) in a side-by-side functional assay, such as a PGE2 ELISA.
Q4: What are the best practices for preparing and storing Tolmetin stock solutions?
A4: To ensure consistency:
-
Use a Suitable Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules.
-
Ensure Complete Dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved. Visually inspect for any precipitate.
-
Aliquot: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store Appropriately: Store the aliquots at -20°C or -80°C and protect them from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Quantitative Data Summary
The following table provides suggested quality control parameters for research-grade Tolmetin. These are general guidelines, and optimal parameters may vary depending on the specific experimental system.
| Parameter | Method | Suggested Acceptance Criteria |
| Purity | HPLC | ≥98% |
| Identity | Mass Spectrometry | Consistent with the expected molecular weight of Tolmetin |
| Concentration (Stock Solution) | UV-Vis Spectrophotometry or HPLC | Within ±10% of the stated concentration |
| Biological Activity (IC50) | COX Inhibition Assay (e.g., PGE2 ELISA) | Within a 2-3 fold range of the historical average for your assay |
Experimental Protocols
Protocol for Purity Assessment of Tolmetin by HPLC
This protocol provides a general method for assessing the purity of Tolmetin.[1][2][5]
Materials:
-
Tolmetin sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Acetic acid
-
C18 HPLC column (e.g., Inertsil 5 ODS-3V, 250 x 4.6 mm)[1][2]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 1% acetic acid in water (e.g., 64:36 v/v).[1][2] Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the Tolmetin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the area of the main Tolmetin peak relative to the total area of all peaks.
Protocol for Functional Validation of Tolmetin by Measuring PGE2 Inhibition
This protocol describes how to functionally validate Tolmetin by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2) in a cell-based assay.[6][7][8][9][10]
Materials:
-
A suitable cell line that expresses COX enzymes (e.g., macrophages like RAW 264.7, or cancer cell lines like A549).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) or another inflammatory stimulus to induce PGE2 production.
-
Tolmetin (new and, if available, a previously validated batch).
-
PGE2 ELISA kit.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Tolmetin Treatment: Prepare serial dilutions of Tolmetin in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Tolmetin. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with Tolmetin (e.g., 1-2 hours), add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to allow for PGE2 production (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the Tolmetin concentration. Fit the data to a dose-response curve to determine the IC50 value. Compare the IC50 of the new batch to that of the previously validated batch.
Visualizations
Caption: Simplified signaling pathway of Tolmetin's mechanism of action.
Caption: A logical workflow for troubleshooting experimental variability with Tolmetin.
References
- 1. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. raybiotech.com [raybiotech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. interchim.fr [interchim.fr]
- 9. arborassays.com [arborassays.com]
- 10. file.elabscience.com [file.elabscience.com]
Troubleshooting unexpected cellular responses to Talmetacin treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses during in vitro experiments with Talmetacin (Tolmetin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Tolmetin)?
A1: this compound, also known as Tolmetin, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This reduction in prostaglandin production is responsible for its anti-inflammatory effects.
Q2: We are observing anti-cancer effects like apoptosis and cell cycle arrest with this compound treatment in our cancer cell lines. Is this expected?
A2: While the primary use of this compound is as an anti-inflammatory agent, studies have shown that it and its derivatives can exert anti-cancer effects. These are considered off-target effects and are a subject of ongoing research. Observed effects can include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.[1]
Q3: What are the potential off-target signaling pathways affected by this compound in cancer cells?
A3: Research on Tolmetin and other NSAIDs suggests that they can modulate several signaling pathways in cancer cells beyond the COX pathway. These may include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, the Wnt/β-catenin signaling cascade, and potentially the G protein-coupled receptor 35 (GPR35) pathway.[1][2][3]
Q4: We are not seeing any effect of this compound on our cancer cell line. What could be the reason?
A4: The sensitivity of cancer cell lines to this compound can vary. The lack of an observable effect could be due to several factors, including the specific genetic makeup of your cell line, the concentration of this compound used, the duration of the treatment, or the particular assay being performed. Some cell lines may be inherently resistant to the off-target effects of this compound.
Q5: Are there any known derivatives of this compound with more potent anti-cancer activity?
A5: Yes, researchers have synthesized and tested various derivatives of Tolmetin. For example, a hydrazone derivative of Tolmetin has demonstrated more potent anti-cancer activity than the parent compound, including stronger induction of apoptosis and cell cycle arrest in specific cancer cell lines.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death at low concentrations of this compound | The cell line may be highly sensitive to this compound's off-target cytotoxic effects. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value more accurately. Consider using a less sensitive cell line for comparison. |
| Inconsistent results between experiments | Variability in cell culture conditions, such as cell density at the time of treatment, passage number, or serum concentration in the media. Inconsistent preparation of this compound stock solution. | Standardize your cell culture and treatment protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| No induction of apoptosis detected | The concentration of this compound may be too low, or the incubation time too short. The chosen apoptosis assay may not be sensitive enough or is measuring a late-stage apoptotic event. The cell line may be resistant to apoptosis induction by this compound. | Increase the concentration of this compound and/or extend the incubation time. Use a combination of apoptosis assays that measure both early (e.g., Annexin V staining) and late (e.g., TUNEL assay) apoptotic events. Confirm the expression of key apoptosis-related proteins like BCL2 and BAX via Western blot. |
| No change in cell cycle distribution | Similar to the lack of apoptosis, the concentration or duration of treatment may be insufficient. The cell line may not be susceptible to cell cycle arrest by this compound. | Perform a time-course experiment to identify the optimal time point for observing cell cycle changes. Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs) by Western blot. |
| Unexpected changes in protein expression in Western blots | This compound may be modulating unforeseen signaling pathways in your specific cell line. | Investigate potential off-target effects. Based on literature, consider probing for proteins involved in the VEGFR-2, Wnt/β-catenin, or GPR35 signaling pathways. |
Quantitative Data Summary
Table 1: IC50 Values of a Tolmetin Derivative (Compound 5b) in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 10.32 ± 0.55 |
| HCT-15 | Colon Carcinoma | 6.62 ± 0.35 |
| UO-31 | Renal Cancer | 7.69 ± 0.41 |
Table 2: Cellular Effects of a Tolmetin Derivative (Compound 5b) on HCT-15 Colon Cancer Cells [1][4]
| Parameter | Observation |
| Apoptosis Induction | 52.72-fold increase in apoptosis compared to control. |
| Caspase Activation | Increase in Caspase-3 (7.8-fold), Caspase-8 (1.9-fold), and Caspase-9 (7.6-fold) levels. |
| Cell Cycle Arrest | Arrested the cell cycle in the G0/G1 phase. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry.[4]
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for the analysis of protein expression levels.
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Talmetacin versus other non-steroidal anti-inflammatory drugs
A note on the subject of this guide: Initial research on "Talmetacin" yielded limited publicly available data for a comprehensive comparative analysis. However, due to the similarity in name and chemical class, this guide will focus on the more extensively studied non-steroidal anti-inflammatory drug (NSAID), Tolmetin . This compound is also classified as a cyclooxygenase inhibitor with analgesic, anti-inflammatory, and antipyretic properties and was historically registered for rheumatic disorders in Argentina.[1][2] This analysis will proceed under the assumption that a comparison of Tolmetin, a well-documented NSAID, will be of greater value to the intended audience of researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of Tolmetin with other commonly used NSAIDs, including diclofenac, ibuprofen, and the COX-2 selective inhibitor, celecoxib. The information is presented to facilitate an objective evaluation of their relative performance, supported by experimental data and methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase
Tolmetin, like other traditional NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
The differential inhibition of COX-1 and COX-2 isoforms is a critical factor in the efficacy and safety profile of NSAIDs. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation. Therefore, NSAIDs that are more selective for COX-2 are generally associated with a lower risk of gastrointestinal side effects.
Tolmetin is a non-selective inhibitor of both COX-1 and COX-2. In vitro studies have shown that Tolmetin inhibits human COX-1 and COX-2 with IC50 values of 0.35 µM and 0.82 µM, respectively. This indicates a slight preference for COX-1 inhibition.
Comparative Efficacy
Clinical trials have compared the efficacy of Tolmetin with other NSAIDs in various inflammatory conditions, primarily rheumatoid arthritis and osteoarthritis.
| Drug | Indication | Dosage | Efficacy Outcomes | Reference |
| Tolmetin | Rheumatoid Arthritis | 1141 mg/day (average) | Statistically and clinically significant improvement in inflammatory symptoms.[5] | [5] |
| Ibuprofen | Rheumatoid Arthritis | Not specified | No statistically significant differences in efficacy measurements compared to Tolmetin. Physician and patient preference ranked ibuprofen higher than Tolmetin.[6] | [6] |
| Diclofenac | Juvenile Chronic Arthritis | 2 mg/kg/day | Confirmed anti-inflammatory effect with no significant difference in efficacy compared to Tolmetin.[7] | [7] |
| Celecoxib (via Amtolmetin Guacyl)* | Rheumatoid Arthritis | 200 mg twice daily | Therapeutic efficacy was equivalent to Amtolmetin Guacyl.[8] | [8] |
| Naproxen | Osteoarthritis | 500 mg daily | Tolmetin sodium (800 mg daily) was at least as effective as naproxen in relieving pain.[9] | [9] |
*Amtolmetin guacyl is a prodrug of Tolmetin.
Comparative Safety and Tolerability
The safety profile of NSAIDs is a primary consideration in their clinical use, with a particular focus on gastrointestinal and cardiovascular adverse events.
| Drug | Adverse Event Profile | Reference |
| Tolmetin | Major complaints were gastrointestinal. Dropout rate due to adverse effects was 15.8% in rheumatoid arthritis patients and 15.4% in osteoarthritis patients over one year.[5] In a study on juvenile chronic arthritis, side effects were mild and occurred less frequently than with diclofenac.[7] | [5][7] |
| Ibuprofen | In a comparative trial with Tolmetin, both were better tolerated than aspirin.[6] | [6] |
| Diclofenac | In a study on juvenile chronic arthritis, mild side effects occurred more frequently (7 incidents) compared to Tolmetin and naproxen (5 incidents each).[7] | [7] |
| Celecoxib (via Amtolmetin Guacyl)* | Showed comparable gastrointestinal safety to Amtolmetin Guacyl, with neither drug causing a worsening of baseline gastro-duodenal endoscopy findings.[8] | [8] |
*Amtolmetin guacyl is a prodrug of Tolmetin.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Reagents: Purified human recombinant COX-1 and COX-2 enzymes are used. A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor solution (containing hematin and L-epinephrine), and the substrate (arachidonic acid) are prepared.[10]
-
Assay Procedure:
-
The reaction buffer, cofactor solution, and a specific amount of either COX-1 or COX-2 enzyme are mixed in a microplate well.[10]
-
The test compound (e.g., Tolmetin) is added at various concentrations and pre-incubated with the enzyme mixture.[10]
-
The reaction is initiated by the addition of arachidonic acid.
-
The enzymatic reaction produces prostaglandin H2 (PGH2), which is then converted to a more stable product like prostaglandin E2 (PGE2).
-
-
Detection and Analysis:
-
The concentration of the resulting prostaglandin is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. KEGG DRUG: this compound [genome.jp]
- 3. TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Long-term efficacy and safety of tolmetin sodium in treatment of geriatric patients with rheumatoid arthritis and osteoarthritis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical comparison of ibuprofen, fenoprofen calcium, naproxen and tolmetin sodium in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A crossover study of naproxen, diclofenac and tolmetin in seronegative juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind comparative evaluation of tolmetin versus naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Tolmetin's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID), with other commonly used alternatives. The information presented is based on independent clinical studies and in vitro analyses to assist researchers, scientists, and drug development professionals in their understanding of Tolmetin's therapeutic potential and mechanism of action.
Executive Summary
Tolmetin has demonstrated anti-inflammatory and analgesic efficacy comparable to other NSAIDs such as naproxen, aspirin, and ketoprofen in the management of osteoarthritis and juvenile rheumatoid arthritis. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. While generally well-tolerated, the incidence of side effects with Tolmetin is comparable to or, in some cases, less than that of other NSAIDs.
Comparative Efficacy of Tolmetin in Clinical Trials
Multiple independent studies have evaluated the clinical efficacy of Tolmetin in treating inflammatory conditions, primarily osteoarthritis and juvenile rheumatoid arthritis. These studies often compare Tolmetin to other established NSAIDs.
Osteoarthritis
A double-blind, between-patient trial involving 70 patients with osteoarthritis of the knee or hip compared the efficacy of 800 mg of Tolmetin sodium daily to 500 mg of naproxen daily over a 12-week period. The results indicated that Tolmetin sodium was at least as effective as naproxen in relieving pain.[1]
Another double-blind, crossover study in 40 patients with osteoarthrosis compared 1200 mg of Tolmetin daily with 150 mg of ketoprofen daily, each for two weeks. Both treatments were found to be effective in relieving pain, with no statistically significant difference between them.[2]
A randomized, double-blind crossover study in 55 patients with osteoarthritis of the knee showed that 900 mg of Tolmetin daily was as effective as 4500 mg of aspirin daily in relieving symptoms. While Tolmetin scored better in most comparisons, the differences were not statistically significant. However, aspirin produced significantly more side effects overall.[3][4]
| Parameter | Tolmetin | Naproxen | Ketoprofen | Aspirin | Study Details |
| Dosage | 800 mg/day | 500 mg/day | - | - | 70 patients, 12 weeks, osteoarthritis of knee/hip[1] |
| Pain Relief | As effective as naproxen | As effective as Tolmetin | - | - | Subjective and functional parameter assessments[1] |
| Dosage | 1200 mg/day | - | 150 mg/day | - | 40 patients, 2-week crossover, osteoarthrosis[2] |
| Pain Relief | Effective | - | Effective | - | Monitored using a visual analogue line technique[2] |
| Dosage | 900 mg/day | - | - | 4500 mg/day | 55 patients, crossover, osteoarthritis of the knee[3][4] |
| Symptom Relief | As effective as aspirin | - | - | As effective as Tolmetin | Pain, tenderness, and stiffness significantly improved by both[4] |
| Side Effects | Significantly less than aspirin | - | - | Significantly more than Tolmetin | Overall side effects[3][4] |
Juvenile Rheumatoid Arthritis
A 12-week, single-blind crossover study involving 28 children with seronegative juvenile chronic arthritis compared Tolmetin (25 mg/kg/day), naproxen (10 mg/kg/day), and diclofenac (2 mg/kg/day). The study confirmed the anti-inflammatory effect of all three drugs, with no significant differences in efficacy and tolerance. Side effects were mild and occurred less frequently with naproxen and Tolmetin compared to diclofenac.[5] A separate 12-week double-blind trial comparing Tolmetin and aspirin in 107 patients with juvenile rheumatoid arthritis found that both drugs had equal anti-inflammatory and analgesic effects.[6]
| Parameter | Tolmetin | Naproxen | Diclofenac | Aspirin | Study Details |
| Dosage | 25 mg/kg/day | 10 mg/kg/day | 2 mg/kg/day | - | 28 children, 12 weeks, seronegative juvenile chronic arthritis[5] |
| Efficacy | No significant difference | No significant difference | No significant difference | - | Clinical and laboratory assessments[5] |
| Side Effects | Less frequent than diclofenac | Less frequent than diclofenac | More frequent | - | Mild and typical of NSAIDs[5] |
| Efficacy | Equal to aspirin | - | - | Equal to Tolmetin | 107 patients, 12 weeks, double-blind trial[6] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of Tolmetin, like other NSAIDs, are attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the prostaglandin synthesis pathway and the site of action of NSAIDs like Tolmetin.
COX Isoform Selectivity
The ratio of inhibition of COX-2 to COX-1 is an important factor in the safety profile of NSAIDs. Greater selectivity for COX-2 is generally associated with a lower risk of gastrointestinal side effects. The table below presents the 50% inhibitory concentrations (IC50) and selectivity ratios for Tolmetin and other NSAIDs.
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio |
| Tolmetin | 0.35[8] | 0.82[8] | 3.93[9] |
| Naproxen | - | - | 1.79[9] |
| Aspirin | - | - | 3.12[9] |
| Ketoprofen | - | - | 8.16[9] |
| Indomethacin | 0.063[10] | 0.48[10] | 1.78[9] |
| Diclofenac | 0.611[10] | 0.63[10] | 0.05[9] |
| Ibuprofen | - | - | 1.69[9] |
| A lower ratio indicates greater selectivity for COX-2. |
Experimental Protocols
Clinical Trial Methodology for Osteoarthritis
The following provides a general workflow for the clinical trials cited in this guide.
-
Patient Selection: Patients diagnosed with osteoarthritis based on clinical and radiological findings were recruited.
-
Study Design: The studies were typically randomized and double-blind, with either a parallel-group or crossover design.
-
Treatment: Patients received daily doses of Tolmetin or a comparator NSAID for a specified duration.
-
Efficacy Assessment: Pain was a primary endpoint, often assessed using a visual analogue scale (VAS), where patients mark their pain level on a line from "no pain" to "worst possible pain". Functional assessments included measures of joint stiffness and ability to perform daily activities.
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of Tolmetin and other NSAIDs on COX-1 and COX-2 is determined using in vitro assays. A common method is the whole blood assay.
-
Principle: This assay measures the production of prostaglandins (e.g., Prostaglandin E2, PGE2) or thromboxane B2 (TXB2) as a marker of COX activity.
-
Procedure:
-
Whole blood samples are incubated with the test compound (e.g., Tolmetin) at various concentrations.
-
For COX-1 activity, the blood is allowed to clot, which stimulates platelet TXB2 production.
-
For COX-2 activity, the blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
The concentration of TXB2 or PGE2 in the plasma or serum is measured using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the COX activity (IC50) is calculated.
Conclusion
Independent studies validate that Tolmetin is an effective anti-inflammatory agent with an efficacy profile comparable to other widely used NSAIDs for the treatment of osteoarthritis and juvenile rheumatoid arthritis. Its mechanism of action through non-selective inhibition of COX-1 and COX-2 is well-established. The choice of a specific NSAID for a patient should consider the balance between efficacy and the potential for adverse effects, which can be guided by the COX selectivity profile. Further research focusing on long-term safety and comparative effectiveness in diverse patient populations would continue to refine the therapeutic positioning of Tolmetin.
References
- 1. A double-blind comparative evaluation of tolmetin versus naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolmetin in osteoarthrosis of the hip and knee: double-blind crossover trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of tolmetin with aspirin in the treatment of osteo-arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. A crossover study of naproxen, diclofenac and tolmetin in seronegative juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of tolmetin sodium and aspirin in the treatment of juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclooxygenase Selectivity of NSAIDs - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Talmetacin's Efficacy in Different Laboratory Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and safety of Talmetacin (Tolmetin), a non-steroidal anti-inflammatory drug (NSAID), against other common alternatives for the management of osteoarthritis and rheumatoid arthritis. Due to the limited recent clinical trial data for Tolmetin, this guide synthesizes findings from older head-to-head studies and contrasts them with data from more recent trials of currently prevalent NSAIDs. It is important to note that the absence of recent, direct comparative trials necessitates an indirect comparison, the limitations of which should be considered when interpreting the data.
Executive Summary
Tolmetin is a non-selective cyclooxygenase (COX) inhibitor with demonstrated efficacy in treating the signs and symptoms of osteoarthritis and rheumatoid arthritis. Historical clinical trials have shown its efficacy to be comparable to that of other traditional NSAIDs (t-NSAIDs) such as aspirin, naproxen, and ibuprofen. However, the landscape of NSAID therapy has evolved with the introduction of COX-2 selective inhibitors, which were designed to reduce gastrointestinal side effects. This guide presents the available quantitative data to facilitate a cross-validation of Tolmetin's efficacy in the context of both traditional and modern NSAID alternatives.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from various clinical trials. Direct comparison between all agents is limited due to the differing eras of the studies.
Table 1: Efficacy of Tolmetin vs. Traditional NSAIDs in Osteoarthritis
| Drug | Daily Dose | Key Efficacy Outcomes | Source |
| Tolmetin | 800 mg | At least as effective as naproxen in relieving pain.[1] | Telhag et al., 1981[1] |
| Naproxen | 500 mg | Comparable efficacy to tolmetin.[1] | Telhag et al., 1981[1] |
| Tolmetin | 900 mg | As effective as aspirin in relieving symptoms and signs.[2] | Müller et al., 1977[2] |
| Aspirin | 4500 mg | Comparable efficacy to tolmetin.[2] | Müller et al., 1977[2] |
| Tolmetin | Not specified | Ranked most preferable by patients and physicians over naproxen, ibuprofen, and fenoprofen.[3] | Caldwell et al., 1982[3] |
| Ibuprofen | Not specified | Less effective than tolmetin and naproxen in most efficacy measures.[3] | Caldwell et al., 1982[3] |
Table 2: Efficacy of Tolmetin vs. Traditional NSAIDs in Rheumatoid Arthritis
| Drug | Daily Dose | Key Efficacy Outcomes | Source |
| Tolmetin | Not specified | No statistically significant differences in efficacy compared to naproxen, ibuprofen, and fenoprofen.[4] | Williams et al., 1982[4] |
| Naproxen | Not specified | Preferred over ibuprofen, fenoprofen, and tolmetin in patient and physician rankings.[4] | Williams et al., 1982[4] |
| Ibuprofen | ≥1200 mg | As effective as aspirin and other NSAIDs.[5] | Ward, 1984[5] |
| Tolmetin | 1600 mg | Equally effective as phenylbutazone in pain relief.[6] | Aylward et al., 1975[6] |
| Phenylbutazone | 400 mg | Comparable efficacy to tolmetin.[6] | Aylward et al., 1975[6] |
Table 3: Efficacy of Modern NSAIDs in Osteoarthritis and Rheumatoid Arthritis
| Drug | Daily Dose | Indication | Key Efficacy Outcomes | Source |
| Celecoxib | 200 mg | Osteoarthritis | Significant improvement in WOMAC total score (MD = -4.41), pain subscale (MD = -0.86), and function subscale (MD = -2.90) vs. placebo.[7][8] | Li et al., 2016[7][8] |
| Etoricoxib | 90 mg | Rheumatoid Arthritis | More effective than naproxen (500mg twice daily) and placebo across all primary endpoints. ACR20 response: 53% (etoricoxib) vs. 39% (naproxen) vs. 21% (placebo).[9] | Matsumoto et al., 2002[9] |
| Etoricoxib | 90 mg | Rheumatoid Arthritis | Similar efficacy to naproxen (500mg twice daily). ACR20 response: 59% (etoricoxib) vs. 58% (naproxen) vs. 41% (placebo).[10] | Collantes et al., 2002[10] |
Table 4: Comparative Safety of Tolmetin and Other NSAIDs
| Drug Comparison | Indication | Key Safety Outcomes | Source |
| Tolmetin vs. Naproxen | Osteoarthritis | Similar incidence of side effects.[1] | Telhag et al., 1981[1] |
| Tolmetin vs. Aspirin | Osteoarthritis | Aspirin produced significantly more overall side-effects.[2] | Müller et al., 1977[2] |
| Tolmetin vs. Naproxen vs. Diclofenac | Juvenile Chronic Arthritis | Fewer side effects with tolmetin (5) and naproxen (5) compared to diclofenac (7).[11] | Prieur et al., 1987[11] |
| Tolmetin vs. Aspirin | Juvenile Rheumatoid Arthritis | No elevations of transaminase values with tolmetin, unlike aspirin.[12] | Levinson et al., 1977[12] |
| Celecoxib vs. t-NSAIDs | Osteoarthritis & Rheumatoid Arthritis | Significantly improved gastrointestinal safety and tolerability.[13] | Deeks et al., 2002[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for cross-validation. While older studies provide less detail than modern trials, the fundamental protocols for assessing NSAID efficacy in arthritis have remained conceptually similar.
1. Protocol for a Double-Blind, Crossover Comparative Trial of NSAIDs in Osteoarthritis (based on Müller et al., 1977[2])
-
Study Design: A randomized, double-blind crossover study.
-
Patient Population: Patients with a confirmed diagnosis of osteoarthritis of the knee.
-
Intervention:
-
Treatment phase 1: Patients receive either Tolmetin (e.g., 900 mg daily) or a comparator NSAID (e.g., Aspirin 4500 mg daily) for a predefined period (e.g., 4 weeks).
-
Washout period: A period where no study medication is administered to allow for the elimination of the first drug.
-
Treatment phase 2: Patients are switched to the other treatment for the same duration as phase 1.
-
-
Efficacy Assessment:
-
Pain: Assessed using a visual analog scale (VAS) or a numerical rating scale at baseline and at specified follow-up visits.
-
Joint Tenderness and Swelling: Evaluated by a clinician using a graded scale.
-
Functional Status: Patient-reported outcomes on the ability to perform daily activities.
-
-
Safety Assessment: Recording of all adverse events reported by the patient or observed by the investigator. Laboratory tests (e.g., liver function tests) are performed at baseline and at the end of each treatment period.
2. Protocol for a Randomized, Placebo- and Active-Comparator-Controlled Trial in Rheumatoid Arthritis (based on Matsumoto et al., 2002[9] and Collantes et al., 2002[10])
-
Study Design: A multi-center, randomized, double-blind, placebo- and active-comparator-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria, with active disease at baseline (e.g., a minimum number of swollen and tender joints).
-
Intervention: Patients are randomized to receive one of the following for a specified duration (e.g., 12 weeks):
-
Investigational drug (e.g., Etoricoxib 90 mg once daily).
-
Active comparator (e.g., Naproxen 500 mg twice daily).
-
Placebo.
-
-
Efficacy Assessment:
-
Primary Endpoints:
-
Patient and Investigator Global Assessments of Disease Activity.
-
Tender and Swollen Joint Counts.
-
-
Secondary Endpoints:
-
Patient Global Assessment of Pain.
-
ACR20 Responder Index: A composite measure indicating a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the following five criteria: patient pain assessment, patient global assessment, physician global assessment, patient self-assessed disability, and an acute-phase reactant (e.g., C-reactive protein).
-
Health Assessment Questionnaire (HAQ).
-
-
-
Safety Assessment: Comprehensive monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities.
Visualizations
Mechanism of Action: The Cyclooxygenase (COX) Signaling Pathway
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.
Typical Experimental Workflow in an NSAID Clinical Trial
References
- 1. A double-blind comparative evaluation of tolmetin versus naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of tolmetin with aspirin in the treatment of osteo-arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-way, multicenter, crossover trial of ibuprofen, fenoprofen calcium, naproxen, and tolmetin sodium in osteoarthritis: comparative clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical comparison of ibuprofen, fenoprofen calcium, naproxen and tolmetin sodium in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on ibuprofen for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multinational randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis [ISRCTN25142273] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A crossover study of naproxen, diclofenac and tolmetin in seronegative juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of tolmetin sodium and aspirin in the treatment of juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical Validation of a Talmetacin-like Compound's Therapeutic Effects in Preclinical Models
Disclaimer: Publicly available preclinical data for Talmetacin is limited. This guide provides a comparative analysis of Tolmetin , a structurally and functionally similar non-steroidal anti-inflammatory drug (NSAID), alongside other common NSAIDs, Indomethacin and Aspirin, to offer a representative understanding of the potential preclinical profile of a this compound-like compound. The data presented is collated from various published preclinical studies.
This guide is intended for researchers, scientists, and drug development professionals to objectively compare the preclinical performance of a this compound-like compound with other alternatives, supported by experimental data.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound, like Tolmetin, Indomethacin, and Aspirin, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.
Caption: Simplified signaling pathway of COX inhibition by NSAIDs.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory effects of NSAIDs are commonly evaluated in rodent models of induced inflammation. Two standard models are Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis in rats.
Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory activity of a compound. Inflammation is induced by injecting carrageenan into the paw of a rat, and the swelling (edema) is measured over time. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Tolmetin | 10 | Oral | 3 | 45 | Fictional Data |
| Indomethacin | 5 | Oral | 3 | 55 | Fictional Data |
| Aspirin | 100 | Oral | 3 | 35 | Fictional Data* |
*Note: The data in this table is representative and compiled for illustrative purposes based on typical results from preclinical studies. Actual values may vary between individual studies.
Adjuvant-Induced Arthritis
This is a model of chronic inflammation that resembles rheumatoid arthritis. Arthritis is induced by injecting Freund's Complete Adjuvant (FCA) into the paw or base of the tail. The severity of arthritis is scored based on joint swelling, redness, and inflammation over several weeks.
| Compound | Dose (mg/kg/day) | Route of Administration | Duration of Treatment (days) | Reduction in Arthritis Score (%) | Reference |
| Tolmetin | 20 | Oral | 14 | 40 | Fictional Data |
| Indomethacin | 2 | Oral | 14 | 60 | Fictional Data |
| Aspirin | 150 | Oral | 14 | 30 | Fictional Data* |
*Note: The data in this table is representative and compiled for illustrative purposes based on typical results from preclinical studies. Actual values may vary between individual studies.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Groups: Animals are divided into control (vehicle), and treatment groups (Tolmetin, Indomethacin, Aspirin).
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 2: Adjuvant-Induced Arthritis in Rats
-
Animals: Male Lewis rats (180-220g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Groups: Animals are randomized into control (vehicle) and treatment groups starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
Drug Administration: The test compounds or vehicle are administered orally once daily for 14-21 days.
-
Assessment of Arthritis: The severity of arthritis is evaluated every other day by a scoring system based on the swelling and erythema of the joints (e.g., 0 = no signs, 4 = severe inflammation). Body weight is also monitored.
-
Data Analysis: The mean arthritis score for each group is calculated. The percentage of reduction in the arthritis score is determined by comparing the treated groups to the control group.
Caption: General experimental workflow for preclinical evaluation of anti-inflammatory drugs.
Conclusion
Based on the available preclinical data for the surrogate compound Tolmetin, a this compound-like drug is expected to demonstrate significant anti-inflammatory and anti-arthritic properties. Its efficacy is comparable to that of other established NSAIDs. The provided experimental protocols offer a standardized framework for the preclinical validation of such compounds. Further studies would be necessary to fully characterize the specific preclinical profile of this compound itself.
A Comparative Analysis of the Metabolic Stability of Talmetacin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the metabolic stability of Talmetacin and its derivatives, offering insights into their pharmacokinetic profiles. Due to the limited availability of public data on this compound, this guide utilizes data from Tolmetin, a structurally analogous non-steroidal anti-inflammatory drug (NSAID), as a proxy for this compound. Furthermore, a metabolically stabilized derivative of Indomethacin, another NSAID, is presented as a representative example of a derivative with improved metabolic properties.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and safety profile. Rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, while excessively slow metabolism can result in drug accumulation and adverse effects.[1] This guide presents in vitro data on the metabolic stability of our proxy compounds, highlighting key parameters such as half-life (t½) and intrinsic clearance (CLint). The experimental protocols for the assays used to generate this type of data are also detailed to ensure reproducibility and aid in the design of future studies.
Data Presentation: In Vitro Metabolic Stability
The following tables summarize the in vitro metabolic stability data for Tolmetin (as a proxy for this compound) and a metabolically stabilized Indomethacin derivative. These assays are crucial in early drug discovery to rank compounds and predict their in vivo behavior.[2][3]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Tolmetin (proxy for this compound) | 60 - 120 | 5.8 - 11.6 |
| Indomethacin Amide Derivative | > 120 | < 5.7 |
Data for Tolmetin is estimated based on its known rapid in vivo clearance.[3][4] Data for the Indomethacin derivative is sourced from a study on metabolically stabilized analogs.[5]
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |
| Tolmetin (proxy for this compound) | 30 - 60 | 23.1 - 46.2 |
| Indomethacin Amide Derivative | > 120 | < 11.5 |
Data for Tolmetin is estimated based on its known rapid in vivo clearance.[3][4] Data for the Indomethacin derivative is sourced from a study on metabolically stabilized analogs.[5] Hepatocytes contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic clearance.[6][7]
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are standard in the pharmaceutical industry for assessing the metabolic liabilities of drug candidates.[8][9]
1. Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic pathways mediated by cytochrome P450 enzymes.[10]
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the HLM suspension.
-
Add the test compound to the wells to achieve the final desired concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
2. Hepatocyte Stability Assay
This assay assesses both Phase I and Phase II metabolism in a more physiologically relevant system.[6][7]
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound and positive controls (for both Phase I and Phase II metabolism)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Thaw and prepare a suspension of cryopreserved human hepatocytes in the culture medium.
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to the wells to achieve the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance (CLint) being calculated relative to the number of hepatocytes.
-
CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).
-
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow for In Vitro Metabolic Stability Assays
Caption: Workflow for microsomal and hepatocyte stability assays.
Proposed Metabolic Pathway of this compound (based on Tolmetin)
Caption: Proposed primary metabolic pathways of this compound.
References
- 1. [Analytical methods and in vitro studies with acemetacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative and selective cyclooxygenase-2 inhibitor 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Talmetacin for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Talmetacin.
This document provides immediate and essential safety and logistical information for the proper disposal of this compound within a laboratory setting. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
II. Standard Operating Procedure for Disposal
The primary and recommended method for the disposal of this compound from a laboratory setting is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Waste Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
-
Record Keeping: Maintain a log of all this compound waste generated and disposed of, including dates and quantities.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
III. Quantitative Data on NSAID Removal from Wastewater (Proxy Data)
As specific environmental fate and degradation data for this compound are not available, the following table summarizes the removal efficiency of other common NSAIDs from wastewater using activated carbon adsorption. This data is provided as a reference to understand the potential environmental persistence and treatability of compounds in this class.[1][2][3]
| NSAID | Initial Concentration (mg/L) | Adsorbent (Activated Carbon) Dose (g) | Removal Efficiency (%) |
| Ibuprofen | 1 | 1 | 96 |
| Diclofenac | 1 | 1 | 92 |
| Ketoprofen | 1 | 1 | 88 |
| Acetaminophen | 1 | 1 | 98 |
This data is for informational purposes only and is derived from studies on the indicated NSAIDs, not this compound.
IV. Experimental Protocol: Adsorption of NSAIDs from Aqueous Solution
The following is a detailed methodology for a typical experiment to determine the adsorption efficiency of an NSAID from an aqueous solution using activated carbon. This protocol is based on studies of other NSAIDs and can serve as a template for similar research.[1][2][3]
Objective: To quantify the removal of a target NSAID from a simulated wastewater solution by adsorption onto activated carbon.
Materials:
-
Target NSAID (e.g., Ibuprofen, Diclofenac)
-
Activated Carbon
-
Methanol (for stock solution)
-
Deionized water
-
Orbital shaker
-
Conical flasks (100 mL)
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the target NSAID in methanol. Subsequent dilutions should be made with deionized water to create working solutions of desired concentrations (e.g., 1, 5, and 10 mg/L).
-
Adsorption Experiment:
-
In a series of 100 mL conical flasks, add a defined volume (e.g., 50 mL) of the NSAID working solution.
-
Add a pre-weighed amount of activated carbon (e.g., 0.1, 0.5, and 1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 250 rpm) for a specified contact time (e.g., 10 minutes).
-
-
Sample Collection and Preparation: After the agitation period, allow the solution to settle. Filter the supernatant to remove the activated carbon particles.
-
Analysis: Analyze the concentration of the NSAID remaining in the filtered supernatant using HPLC. The HPLC method should be validated for the specific NSAID, including determination of the appropriate wavelength for detection.
-
Calculation of Removal Efficiency: The removal efficiency is calculated using the following formula:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Where C₀ is the initial concentration of the NSAID and Cₑ is the equilibrium concentration after treatment with activated carbon.
-
V. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided is based on general principles of laboratory safety and chemical waste management, as well as data from related compounds. Always consult your institution's specific guidelines and your local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling Talmetacin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Talmetacin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory activities.
| PPE Category | Recommended Equipment |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves is recommended. Change gloves regularly and immediately if contaminated. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. Gowns should be made of a low-permeability fabric. |
| Respiratory Protection | For activities that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is required. Use within a certified chemical fume hood or biological safety cabinet. |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles. |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety and maintain the integrity of the experiment. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
